2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
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Overview
Description
2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a 2,4-dimethylphenyl group and a thioacetamide moiety. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Mechanism of Action
Target of Action
The primary target of this compound is the Tyrosine-protein kinase SYK . This enzyme plays a crucial role in the adaptive immune receptor signaling, innate immune recognition, cell proliferation, differentiation, and survival .
Mode of Action
This inhibition could lead to a decrease in the downstream signaling pathways that are activated by this kinase .
Biochemical Pathways
The inhibition of Tyrosine-protein kinase SYK can affect multiple biochemical pathways. For instance, it can impact the B cell receptor signaling pathway, which plays a key role in the adaptive immune response . Additionally, it may also affect other pathways that are involved in cell proliferation, differentiation, and survival .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action largely depend on the specific biochemical pathways that are affected. Given that the compound targets Tyrosine-protein kinase SYK, it could potentially lead to a decrease in the activation of immune cells, thereby modulating the immune response .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interaction with its target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide typically involves the following steps:
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Formation of the Pyrazolo[3,4-d]pyrimidine Core: : The initial step involves the synthesis of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors, such as 5-amino-1H-pyrazoles and 4,6-dichloropyrimidine, under suitable reaction conditions .
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Introduction of the 2,4-Dimethylphenyl Group: This can be accomplished through a nucleophilic substitution reaction using 2,4-dimethylphenylamine .
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Thioacetamide Formation: This can be achieved through the reaction of the intermediate compound with thioacetic acid or its derivatives under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process optimization techniques to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thioacetamide moiety, leading to the formation of sulfoxides or sulfones .
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Reduction: : Reduction reactions can target the pyrazolo[3,4-d]pyrimidine core, potentially leading to the formation of dihydropyrazolopyrimidines .
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrazolo[3,4-d]pyrimidine core .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazolopyrimidines.
Substitution: Various substituted pyrazolopyrimidines depending on the nucleophile used.
Scientific Research Applications
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Chemistry: : The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds and can be used in the development of new materials .
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Biology: : It has shown potential as a bioactive molecule with applications in enzyme inhibition and receptor modulation .
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Medicine: : The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities .
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Industry: : It can be used in the development of agrochemicals, pharmaceuticals, and specialty chemicals .
Comparison with Similar Compounds
Similar Compounds
2-((1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide: Similar structure with different substitution pattern on the phenyl ring.
2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanol: Similar structure with an ethanol moiety instead of acetamide.
Uniqueness
2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is unique due to its specific substitution pattern and the presence of the thioacetamide moiety, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c1-9-3-4-12(10(2)5-9)20-14-11(6-19-20)15(18-8-17-14)22-7-13(16)21/h3-6,8H,7H2,1-2H3,(H2,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWIFYQRXYKNMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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